![molecular formula C16H15NO4 B13183822 (2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid is an organic compound that features a methoxy group, a pyridinylmethoxy group, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-hydroxypyridine.
Formation of Pyridinylmethoxy Intermediate: 3-hydroxypyridine is reacted with a suitable alkylating agent to form 3-(pyridin-3-ylmethoxy)benzaldehyde.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with acrylic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The pyridinylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-[4-hydroxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid.
Reduction: Formation of 3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(2E)-3-[4-methoxyphenyl]acrylic acid: Lacks the pyridinylmethoxy group.
(2E)-3-[4-hydroxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid is unique due to the presence of both methoxy and pyridinylmethoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC名 |
(E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H15NO4/c1-20-14-6-4-12(5-7-16(18)19)9-15(14)21-11-13-3-2-8-17-10-13/h2-10H,11H2,1H3,(H,18,19)/b7-5+ |
InChIキー |
REGLSVUSLMXRLH-FNORWQNLSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OCC2=CN=CC=C2 |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



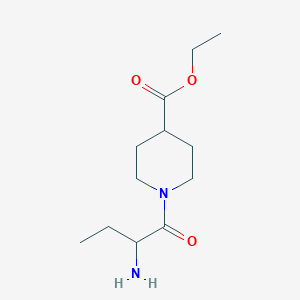
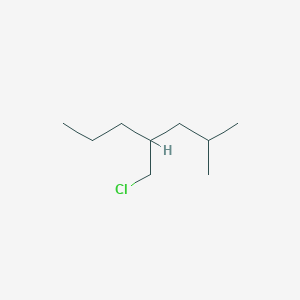


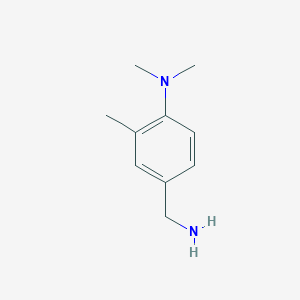
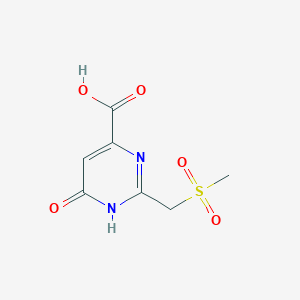

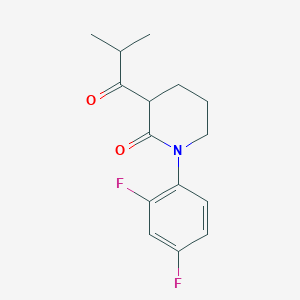
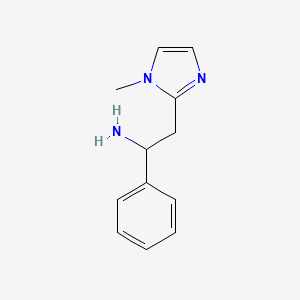
![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)
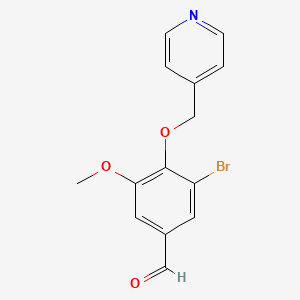
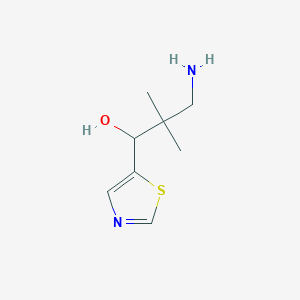
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)
